2,7-DI-Tert-butylpyren-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-DI-Tert-butylpyren-1-amine is an organic compound with the molecular formula C24H27N It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features tert-butyl groups at the 2 and 7 positions, as well as an amine group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl chloride as a bulky electrophile to selectively react with the 2 and 7 positions of pyrene . The amine group can be introduced through a subsequent reaction with an appropriate amine source.
Industrial Production Methods
While specific industrial production methods for 2,7-DI-Tert-butylpyren-1-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
2,7-DI-Tert-butylpyren-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diones or tetraones.
Substitution: The amine group can participate in substitution reactions, such as alkylation and acylation.
Common Reagents and Conditions
- **Oxid
Properties
CAS No. |
144597-07-9 |
---|---|
Molecular Formula |
C24H27N |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
2,7-ditert-butylpyren-1-amine |
InChI |
InChI=1S/C24H27N/c1-23(2,3)17-11-14-7-8-16-13-19(24(4,5)6)22(25)18-10-9-15(12-17)20(14)21(16)18/h7-13H,25H2,1-6H3 |
InChI Key |
KOENHPAFPMACBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C3C(=C1)C=CC4=CC(=C(C(=C43)C=C2)N)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.